6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile

Synthetic Chemistry Anxiolytic Drug Development Intermediates

Alpidem researchers require the precise 6-chloro-2-(4-chlorophenyl) substitution pattern; generic imidazopyridine analogs (e.g., non-chlorinated CAS 17744-99-9) yield invalid final products. This intermediate provides the validated route per US4382938 for authentic API synthesis. • 6-Cl & 4-Cl-Ph substitution essential for α3-selective GABAA receptor ligand synthesis • Validated protocol supports flow synthesis and metabolite (CAS 82626-73-1) preparation • Brown solid; soluble in CHCl3, CH2Cl2, EtOAc, MeOH; -20°C storage under inert atm.

Molecular Formula C15H9Cl2N3
Molecular Weight 302.2 g/mol
CAS No. 82626-72-0
Cat. No. B026220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile
CAS82626-72-0
Synonyms{6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl}acetonitrile; 
Molecular FormulaC15H9Cl2N3
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)CC#N)Cl
InChIInChI=1S/C15H9Cl2N3/c16-11-3-1-10(2-4-11)15-13(7-8-18)20-9-12(17)5-6-14(20)19-15/h1-6,9H,7H2
InChIKeyPAPIVHGHEPOCNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpidem Intermediate: 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile Overview


6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile (CAS 82626-72-0) is a halogenated heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, defined by a fused imidazole-pyridine core with chlorine substitution at the 6-position and on the 4-position of the pendant phenyl ring [1]. This specific substitution pattern is essential for its primary documented role as the immediate synthetic intermediate in the preparation of Alpidem (Ananxyl), a non-benzodiazepine anxiolytic . Physically, the compound is a brown solid with solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol [1].

Why Generic Substitution Fails for This Alpidem Intermediate


Generic substitution among imidazo[1,2-a]pyridine-3-acetonitrile analogs is chemically and pharmacologically invalid due to the strict requirement of the 6-chloro and 4-chlorophenyl substituents for downstream conversion to Alpidem [1]. Replacing this compound with a non-chlorinated analog (e.g., 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile, CAS 17744-99-9, which lacks the 6-chloro group) or a methyl-substituted analog (e.g., the Zolpidem intermediate 6-methyl-2-(4-methylphenyl) derivative) would yield a different final drug molecule with distinct pharmacological profiles. As shown in patent US4382938, the 6-chloro substitution significantly elevates the melting point of the resulting acetamide intermediate compared to its non-chlorinated counterpart (mp >290°C vs. 234°C), reflecting fundamental differences in solid-state properties that would impact formulation and handling during synthesis [2].

Differentiation Evidence for the Alpidem Key Intermediate


Specificity as the Direct Alpidem Synthetic Intermediate

The compound is unequivocally identified by multiple authoritative vendors (Toronto Research Chemicals, Santa Cruz Biotechnology) as the specific intermediate used for the synthesis of Alpidem . In contrast, the non-6-chlorinated analog 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile (CAS 17744-99-9) is not documented as a precursor to any marketed drug . The 6-chloro substituent present in CAS 82626-72-0 is mandatory for the final Alpidem structure, and its absence would lead to a different, pharmacologically uncharacterized molecule.

Synthetic Chemistry Anxiolytic Drug Development Intermediates

Melting Point Elevation Confirms Structural Impact of 6-Chloro Substitution

Patent US4382938 [1] reports the melting points of a series of imidazo[1,2-a]pyridine-3-acetamide derivatives. The 6-chloro-2-(4-chlorophenyl) substituted acetamide (Compound 9, Y=6-Cl, Z=4-ClC6H4, NR1R2=NHCH3) exhibits a melting point >290°C, whereas the corresponding non-6-chlorinated analog (Compound 1, Y=H, Z=4-ClC6H4, NR1R2=NHCH3) melts at 234°C. This represents a >56°C increase in melting point attributable specifically to the presence of the 6-chloro substituent [1].

Solid-State Chemistry Process Chemistry Crystallization

Pharmacological Specificity Tied to the Chlorine Substitution Pattern

While this evidence pertains to the final drug Alpidem, it establishes the indispensable nature of the chlorine substitution pattern inherited directly from the intermediate. Alpidem shows a distinct pharmacological profile compared to the closely related imidazopyridine Zolpidem (derived from a 6-methyl-2-(4-methylphenyl) intermediate). In autoradiographic studies, Alpidem exhibits IC50 values of 6 nM (cerebellum) and 403 nM (hippocampus), whereas Zolpidem shows IC50 values of 31 nM and 37 nM, respectively, highlighting a >5-fold difference in hippocampal affinity [1]. Alpidem functionally acts as an anxiolytic selective for the α3 receptor subtype of the GABA_A receptor, while Zolpidem is primarily a hypnotic acting via the α1 subtype [2].

GABA_A Receptor Pharmacology Anxiolytic Selectivity Receptor Binding

Physical Form and Solubility Distinctiveness for Downstream Processing

The target compound is reported as a brown solid with specific solubility in chlorinated and polar organic solvents (chloroform, dichloromethane, ethyl acetate, methanol) [1]. This solubility profile is functionally distinct from other imidazo[1,2-a]pyridine-3-acetonitrile analogs. For instance, the non-6-chlorinated analog (CAS 17744-99-9) has a different molecular formula (C15H10ClN3 vs. C15H9Cl2N3) and a lower molecular weight (267.72 g/mol vs. 302.16 g/mol), which alters its lipophilicity and solvent partition coefficients . The additional chlorine atom in the target compound increases the calculated logP by approximately 0.5-0.7 units based on additive constitutive models.

Formulation Science Synthetic Workflow Solubility

Validated Synthetic Pathway to Alpidem Acetamide in Patent Literature

The patent US4382938 [1] provides a fully worked example demonstrating the hydrolysis of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile (22 g, 0.0788 mol) to the corresponding acetamide using formic acid and dry HCl gas over 3-4 hours, yielding 6-chloro-2-(4-chlorophenyl)-imidazo[1,2-a]pyridine-3-acetamide with a melting point of 285-287°C after recrystallization from ethanol [1]. This validated procedure is specific to the 6-chloro-2-(4-chlorophenyl) intermediate and demonstrates a well-characterized, reproducible conversion. No comparable detailed procedure exists for non-6-chlorinated analogs in the context of drug synthesis.

Process Validation Patent Synthesis Hydrolysis Methodology

Optimal Application Scenarios


Alpidem Synthesis and Reference Standard Preparation

The primary and best-documented application is as the direct synthetic intermediate for Alpidem. The patent US4382938 [1] provides a detailed, scalable route from this compound to the active pharmaceutical ingredient. Researchers synthesizing Alpidem for pharmacological studies, or analytical laboratories preparing Alpidem reference standards for forensic or impurity profiling, must procure the 6-chloro-2-(4-chlorophenyl) intermediate specifically, as any substitution in the chlorine pattern yields a structurally different final product [2].

Structure-Activity Relationship Studies on Imidazopyridine Anxiolytics

Given that the 6-chloro and 4-chlorophenyl substituents are crucial for the α3-selective anxiolytic profile of Alpidem, as evidenced by comparative autoradiographic binding studies against Zolpidem [1], this intermediate serves as the critical starting material for synthesizing focused libraries of Alpidem analogs. Medicinal chemists investigating GABA_A receptor subtype selectivity can use this compound to explore the role of chlorine substitution while maintaining the core scaffold.

Alpidem Metabolite and Degradant Studies

The acetonitrile intermediate is a key precursor to Alpidem's primary metabolite, 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide (CAS 82626-73-1) [1]. Toxicological and pharmacokinetic studies requiring authentic metabolite standards can use the title compound as a synthetic starting point. Its validated hydrolysis procedure ensures reliable access to the acetamide metabolite for use as an analytical reference material.

Process Chemistry and Flow Chemistry Development

The compound's well-characterized reactivity and the availability of a validated batch protocol [1] make it suitable for developing continuous flow synthesis approaches for imidazopyridine drugs. The integration of flow synthesis with in-line biological screening, as demonstrated for Alpidem and Zolpidem [2], positions this intermediate as a valuable building block for modern, automated medicinal chemistry workflows.

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